醋酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

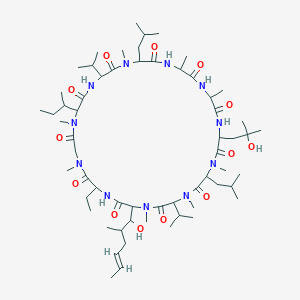

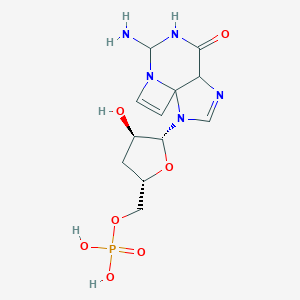

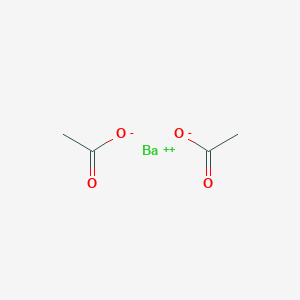

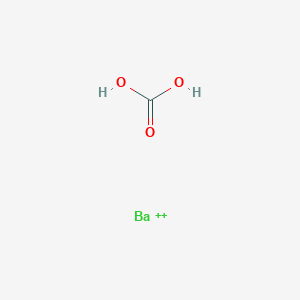

Lithium acetate is an acetate salt comprising equal numbers of acetate and lithium ions. It is an organic lithium salt and an acetate salt. It contains an acetate.

科学研究应用

结晶二氧化铈纳米粒子的合成

醋酸锂在结晶二氧化铈纳米粒子的合成中起着至关重要的作用。 它加速了这些纳米粒子在臭氧介导合成中的生长 . 通过增加反应中醋酸与硝酸铈的摩尔比,观察到二氧化铈纳米粒子的反应产率显著增加 .

凝胶电泳缓冲液

醋酸锂被用作 DNA 和 RNA 凝胶电泳的缓冲液 . 它具有较低的电导率,与 TAE 缓冲液制备的凝胶相比,凝胶运行速度更快 .

DNA 分离

在 DNA 分离等下游应用中,醋酸锂凝胶效果很好 . 这使得醋酸锂成为分子生物学研究中的一种宝贵工具。

Southern 印迹分析

醋酸锂凝胶也与 Southern 印迹分析兼容,Southern 印迹分析是一种分子生物学方法,用于检测 DNA 样本中的特定 DNA 序列 .

托卡马克装置中的面向等离子体材料

锂作为一种低 Z 材料,在托卡马克装置中被广泛测试和使用,用于粒子循环和杂质控制,以提高等离子体性能 . 醋酸锂有可能用于制备或应用这些锂基面向等离子体材料 .

混乱剂

<a data-citationid="f2926

作用机制

Target of Action

Lithium acetate, often abbreviated as LiOAc, is a salt of lithium and acetic acid . It primarily targets DNA, RNA, and proteins in the cell . It is also known to interact with glutamate receptors and Glycogen Synthase Kinase 3-beta (GSK3B) .

Mode of Action

Lithium acetate interacts with its targets through a chaotropic effect , which involves denaturing DNA, RNA, and proteins . It also modulates neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Furthermore, lithium acetate decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium acetate affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . This system is responsible for maintaining signal efficiency by producing two postsynaptic second messenger system pathways: Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, and therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .

Result of Action

The result of lithium acetate’s action is primarily observed in its use as a buffer for gel electrophoresis of DNA and RNA . It allows gels to run at higher speeds with lower electrical conductivity compared to gels made from TAE buffer . Additionally, lithium acetate is used to permeabilize the cell wall of yeast for use in DNA transformation .

Action Environment

The action of lithium acetate can be influenced by environmental factors such as the presence of other ions in the solution. For example, the presence of sodium or magnesium ions can affect the intracellular concentration of lithium and modulate its biochemical phenotype

未来方向

Lithium acetate has potential applications in the field of energy storage. It is used in the preparation of plasticized polymer electrolytes for lithium-ion batteries . Research is being conducted to improve the physicochemical and electrochemical properties of solid polymer electrolytes for high-performance Li-based batteries .

生化分析

Biochemical Properties

Lithium acetate plays a significant role in biochemical reactions. It is used in the laboratory for DNA transformation, particularly in yeast . The lithium ions in lithium acetate are believed to have a chaotropic effect, denaturing DNA, RNA, and proteins .

Cellular Effects

Lithium acetate influences cell function by permeabilizing the cell wall of yeast, making it more susceptible to DNA transformation . This allows foreign DNA to enter the yeast cells more easily .

Molecular Mechanism

The mechanism of action of lithium acetate is believed to be related to its chaotropic effect. This effect disrupts the structure of biological macromolecules, such as DNA, RNA, and proteins, thereby facilitating the uptake of foreign DNA into yeast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, lithium acetate is used in short-term experiments, such as DNA transformation. The stability and degradation of lithium acetate over time in these settings are not typically a concern .

Dosage Effects in Animal Models

The effects of lithium acetate in animal models have not been extensively studied. Most research involving lithium acetate focuses on its use in molecular biology laboratories, particularly for DNA transformation in yeast .

Metabolic Pathways

Lithium acetate does not directly participate in metabolic pathways. It plays a crucial role in facilitating the uptake of foreign DNA into yeast cells, which can lead to the expression of new genes and the production of new proteins .

Transport and Distribution

In the context of DNA transformation, lithium acetate is believed to help permeabilize the yeast cell wall, allowing foreign DNA to enter the cell

Subcellular Localization

Lithium acetate does not have a specific subcellular localization. It is used to permeabilize the cell wall of yeast, facilitating the entry of foreign DNA into the cell . Once inside the cell, the foreign DNA can integrate into the yeast genome and be expressed .

属性

| { "Design of Synthesis Pathway": "The synthesis pathway of Lithium acetate involves the reaction between Lithium hydroxide and Acetic acid.", "Starting Materials": ["Lithium hydroxide", "Acetic acid"], "Reaction": [ "Add Lithium hydroxide to Acetic acid slowly while stirring", "Heat the mixture to 60-70°C for 2-3 hours", "Cool the mixture to room temperature", "Filter the solution to remove any impurities", "Concentrate the solution by evaporation to obtain Lithium acetate as a solid" ] } | |

CAS 编号 |

546-89-4 |

分子式 |

C2H4LiO2 |

分子量 |

67.0 g/mol |

IUPAC 名称 |

lithium;acetate |

InChI |

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4); |

InChI 键 |

QQGWBRJQPRTJDA-UHFFFAOYSA-N |

手性 SMILES |

[Li+].CC(=O)[O-] |

SMILES |

[Li+].CC(=O)[O-] |

规范 SMILES |

[Li].CC(=O)O |

| 546-89-4 | |

物理描述 |

Liquid |

Pictograms |

Irritant; Health Hazard |

同义词 |

lithium acetate lithium acetate enolate anion |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。